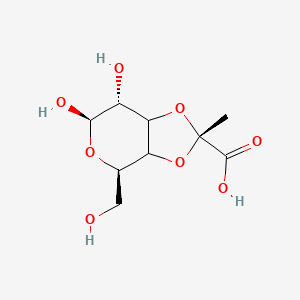
3,4-O-(1-Carboxyethylidene)hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-O-(1-Carboxyethylidene)hexopyranose is a derivative of hexopyranose, a six-membered ring structure consisting of five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-(1-Carboxyethylidene)hexopyranose typically involves the reaction of hexopyranose derivatives with carboxyethylidene reagents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-O-(1-Carboxyethylidene)hexopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and the nature of the nucleophile or electrophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,4-O-(1-Carboxyethylidene)hexopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-O-(1-Carboxyethylidene)hexopyranose involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
3,4-O-(1-Carboxyethylidene)hexopyranose can be compared with other similar compounds, such as:
4,6-O-(1-Carboxyethylidene)hexopyranose: Another derivative with a carboxyethylidene group at different positions on the hexopyranose ring.
Methyl 4,6-O-(1-carboxyethylidene)-beta-D-galactopyranoside: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which can lead to distinct applications and reactivity compared to other derivatives.
Propriétés
Numéro CAS |
82556-10-3 |
|---|---|
Formule moléculaire |
C9H14O8 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
(2S,4R,6R,7R)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)16-5-3(2-10)15-7(12)4(11)6(5)17-9/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5?,6?,7-,9-/m1/s1 |
Clé InChI |
KLSAAUGREIROIS-FQKSAMOJSA-N |
SMILES isomérique |
C[C@]1(OC2[C@H](O[C@H]([C@@H](C2O1)O)O)CO)C(=O)O |
SMILES canonique |
CC1(OC2C(OC(C(C2O1)O)O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


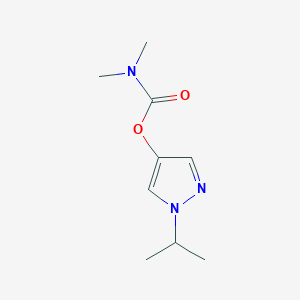

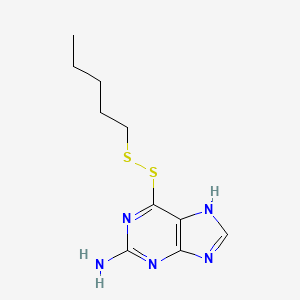


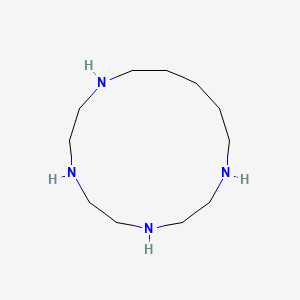
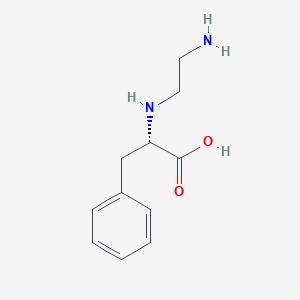


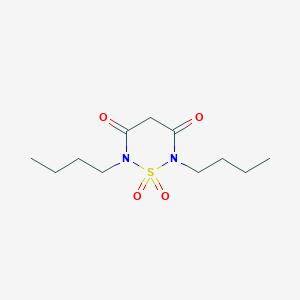

![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)


